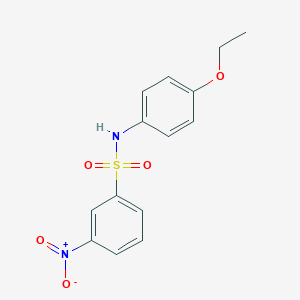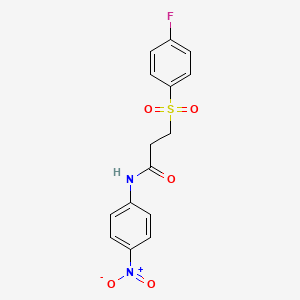![molecular formula C15H13N3O5S B2755193 N'-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide CAS No. 2034336-68-8](/img/structure/B2755193.png)
N'-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide is a complex organic compound that features a unique combination of furan, thiophene, and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene derivatives, followed by their coupling with an oxazole derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound while maintaining strict quality control standards.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N’-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of N’-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide
- N’-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide
- N’-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-4-yl)ethanediamide
Uniqueness
N’-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide is unique due to its specific combination of furan, thiophene, and oxazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5S/c19-13(14(20)17-12-4-6-23-18-12)16-9-15(21,10-3-5-22-8-10)11-2-1-7-24-11/h1-8,21H,9H2,(H,16,19)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAYHGBRNSUXEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C(=O)NC2=NOC=C2)(C3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2755111.png)
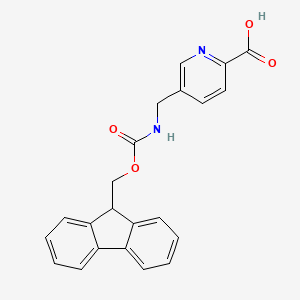
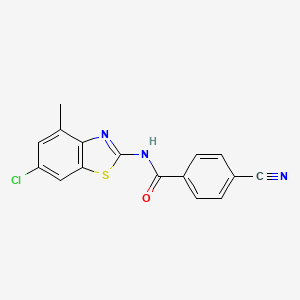
![2-(2-methoxyethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2755117.png)
![N-cyclohexyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2755118.png)
![6-Methyl-4-(thiomorpholin-4-YL)-N-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-A]pyrazine-2-carboxamide](/img/structure/B2755119.png)

![5-Chloro-2-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2755121.png)
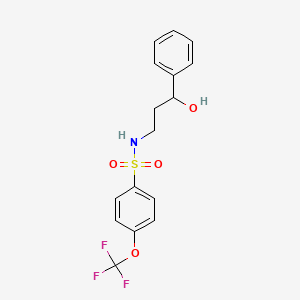
![1-{4-[(1Z)-1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}ethyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile](/img/structure/B2755123.png)
![4-[2-(4-Chlorophenoxy)acetyl]benzoic acid](/img/structure/B2755125.png)
![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2755129.png)
